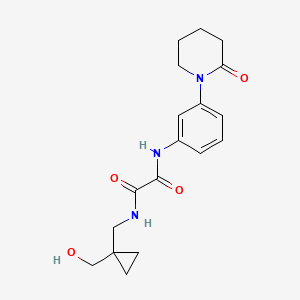

![molecular formula C11H5Cl4NO2S B2508333 2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 477852-66-7](/img/structure/B2508333.png)

2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

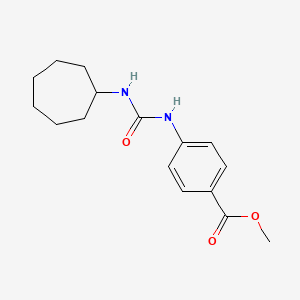

The compound “2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also has a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains several chlorine atoms, suggesting that it might be a type of organochlorine compound .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrole ring and a thiophene ring, both of which are aromatic and contribute to the compound’s stability. The presence of multiple chlorine atoms would likely make the molecule quite polar .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of multiple chlorine atoms in this compound would likely make it quite polar, which could affect its solubility in various solvents .Aplicaciones Científicas De Investigación

Fluorescent Dye Intermediates

- Application : Researchers use this compound to create fluorescent labels for biological studies and imaging. Its unique structure allows for precise tagging of biomolecules, aiding in visualizing cellular processes and protein interactions .

Enzyme Substrate for Activity Detection

- Application : Scientists utilize it to detect the activity of specific fluorescent molecules. By monitoring enzymatic reactions involving this compound, they gain insights into enzyme kinetics and cellular pathways .

Chiral Ionic Liquids Preparation

- Application : Researchers have reported using 2,2,2-trichloro-1-[4-(3-chlorothiophene-2-carbonyl)-1H-pyrrol-2-yl]ethan-1-one to prepare C-2-substituted imidazolium-based chiral ionic liquids. These liquids find applications in green chemistry, catalysis, and separation processes .

Organic Synthesis

- Application : Chemists employ it as a building block for constructing more complex molecules. Its reactivity allows for the creation of diverse chemical entities, including pharmaceutical intermediates .

Flame Retardant and Solvent Applications

- Application : While not directly related to Bionet1_000666, its structural similarity to other chlorinated compounds suggests potential use in flame-retardant materials. Additionally, it may find applications as a solvent or in cleaning agents .

Biological Studies and Drug Development

- Application : Researchers explore its effects on cellular processes, potential drug targets, and toxicity profiles. Although specific applications are still emerging, understanding its biological behavior is crucial for drug discovery and development .

These applications highlight the compound’s multifaceted nature and its relevance across various scientific domains. Keep in mind that ongoing research may uncover additional uses, making Bionet1_000666 an intriguing subject for further investigation! 🌟

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,2-trichloro-1-[4-(3-chlorothiophene-2-carbonyl)-1H-pyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl4NO2S/c12-6-1-2-19-9(6)8(17)5-3-7(16-4-5)10(18)11(13,14)15/h1-4,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMNPXRMXCJWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl4NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)

![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)

![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)

![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)